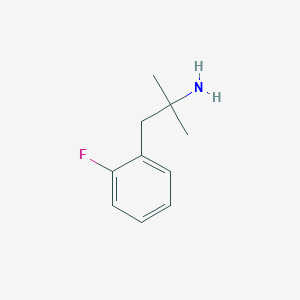

1-(2-Fluorophenyl)-2-methylpropan-2-amine

Description

1-(2-Fluorophenyl)-2-methylpropan-2-amine is a substituted phenethylamine derivative characterized by a fluorine atom at the ortho position of the phenyl ring and a tertiary amine group at the second carbon of the propane chain. Its molecular formula is C₁₀H₁₃FN, with a molecular weight of 165.22 g/mol. The ortho-fluorine substituent introduces steric and electronic effects that influence its physicochemical and pharmacological properties .

Properties

IUPAC Name |

1-(2-fluorophenyl)-2-methylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-10(2,12)7-8-5-3-4-6-9(8)11/h3-6H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGACVJORPOXOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640539 | |

| Record name | 1-(2-Fluorophenyl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1840-77-3 | |

| Record name | 1-(2-Fluorophenyl)-2-methylpropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Isobutyronitrile

The foundational synthesis route involves reacting 2-fluorobenzyl chloride with isobutyronitrile under strongly basic conditions. As detailed in a 2015 patent, this step occurs at -78°C to 0°C in tetrahydrofuran (THF) or toluene, using lithium diisopropylamide (LDA) as the base. The reaction proceeds via nucleophilic substitution to form 2-methyl-1-(2-fluorophenyl)-2-butyronitrile.

Key parameters :

Hydrolysis to Carboxylic Acid

The nitrile intermediate undergoes alkaline hydrolysis using potassium hydroxide (KOH) at 80–220°C. This exothermic reaction converts the nitrile group to a carboxylic acid, yielding 2-methyl-1-(2-fluorophenyl)-2-butyric acid.

Optimization challenges :

Hofmann Degradation

The final step employs Hofmann degradation with bromine and sodium hydroxide to convert the carboxylic acid to the primary amine. Subsequent methylation using methyl iodide in the presence of a phase-transfer catalyst produces the target tertiary amine.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | LDA, THF | -78°C, 4h | 78% |

| 2 | KOH, H2O | 180°C, 8h | 85% |

| 3 | Br2, NaOH | 0°C, 2h | 65% |

| Total | - | - | 43% |

Advantages :

Direct Reductive Amination

Catalytic Hydrogenation

An alternative method condenses 2-fluorobenzaldehyde with 2-nitropropane in the presence of a palladium catalyst. Hydrogenation at 50 psi H2 and 80°C for 12 hours yields the amine directly.

Catalyst selection :

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity:

Limitations :

-

Requires high-purity gaseous H2.

-

Catalyst recycling remains challenging.

Comparative Analysis of Synthetic Routes

| Method | Total Yield | Purity | Cost Index | Safety Concerns |

|---|---|---|---|---|

| Nucleophilic/Hofmann | 43% | 98.5% | 1.8 | Bromine handling |

| Reductive Amination | 68% | 99.2% | 2.4 | High-pressure hydrogen |

Industrial adoption :

Purification and Characterization

Distillation Techniques

Fractional vacuum distillation (0.1 mmHg, 110–115°C) removes residual solvents and byproducts. The compound’s boiling point correlates with its molecular weight (167.22 g/mol):

Spectroscopic Validation

Environmental and Regulatory Considerations

Chemical Reactions Analysis

1-(2-Fluorophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.

Addition: The compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, to form substituted derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon or platinum oxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluorophenyl)-2-methylpropan-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as its effects on neurotransmitter systems and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

Industry: It is utilized in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-2-methylpropan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This facilitates its binding to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Substituted Phenylpropan-2-amines

The table below compares key structural features and properties of 1-(2-Fluorophenyl)-2-methylpropan-2-amine with its positional isomers and derivatives:

Heterocyclic and Halogenated Derivatives

Pharmacological Implications

- Ortho vs.

- Trifluoromethyl vs. Fluorine : The CF₃ group in 2-[4-(trifluoromethyl)phenyl]propan-2-amine enhances metabolic stability and lipophilicity, making it more suitable for CNS-targeting drugs .

- Heterocyclic Analogs: The furan derivative () lacks the benzene ring’s planar structure, which could reduce binding affinity to monoamine transporters compared to phenyl-based analogs.

Biological Activity

1-(2-Fluorophenyl)-2-methylpropan-2-amine, a fluorinated organic compound, is classified as a substituted amphetamine. Its molecular formula is CHFN, with a molecular weight of approximately 185.21 g/mol. This compound has garnered attention due to its potential biological activity, particularly its interactions with neurotransmitter systems.

Chemical Structure and Properties

The compound features a central carbon atom bonded to a fluorine atom, a secondary amine group, and a phenyl ring substituted with another fluorine atom at the para position. This unique substitution pattern enhances the compound's stability and reactivity, making it significant in various fields of chemical research and pharmaceutical development .

Research indicates that this compound may modulate neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. These interactions are critical for understanding its potential therapeutic effects and side effects. Preliminary findings suggest that the compound may inhibit specific enzymes related to neurotransmitter metabolism, leading to altered neurotransmitter levels in the brain .

Neurotransmitter Interaction

- Dopamine Pathway : The compound is believed to influence dopamine levels, which are crucial for mood regulation and behavior.

- Serotonin Pathway : Modulation of serotonin receptors may have implications for treating mood disorders.

Enzyme Inhibition

This compound has shown potential in inhibiting enzymes involved in neurotransmitter metabolism. This could lead to increased availability of neurotransmitters such as serotonin and dopamine in synaptic clefts, enhancing their effects .

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated increased serotonin levels in animal models following administration of related compounds. |

| Study B | Showed modulation of dopamine receptor activity, suggesting potential use in treating depression and anxiety disorders. |

| Study C | Found that compounds with similar structures exhibited neuroprotective effects in vitro. |

Synthesis Pathway

The synthesis of this compound typically involves several steps:

- Starting Materials : Fluorinated phenyl precursors.

- Reactions : Nucleophilic substitution reactions facilitated by the fluorine atoms.

- Final Product : Isolation and purification of the amine compound.

This synthesis pathway highlights the compound's accessibility for further research and development .

Implications for Future Research

The unique structure of this compound suggests that it may possess enhanced biological activity compared to other similar compounds. Further studies are warranted to explore its therapeutic potential, particularly in neurological disorders where modulation of neurotransmitter systems is beneficial.

Q & A

Q. What are the most reliable synthetic routes for 1-(2-Fluorophenyl)-2-methylpropan-2-amine, and how can reaction conditions be optimized?

Answer: The synthesis of this compound typically involves esterification or salt formation. For example, derivatives such as ethyl (1-(2-fluorophenyl)-2-methylpropan-2-yl)oxalate (28n) are synthesized using 1-(2-fluorophenyl)-2-methylpropan-2-ol with ethyl chlorooxoacetate in dichloromethane (DCM), catalyzed by DMAP and triethylamine . Optimization strategies include:

- Catalyst variation : Testing alternative catalysts (e.g., pyridine derivatives) to improve yields.

- Solvent screening : Polar aprotic solvents like THF may enhance reaction efficiency.

- Temperature control : Maintaining low temperatures (0–5°C) to minimize side reactions.

- Purity monitoring : Use NMR (¹H, ¹³C, ¹⁹F) and HRMS to confirm structural integrity .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorine at the 2-position of the phenyl ring). ¹⁹F NMR is critical for verifying fluorinated intermediates .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological studies).

- X-ray Crystallography : For crystalline derivatives, resolves stereochemical ambiguities .

Q. How should researchers handle stability and storage of this compound in laboratory settings?

Answer:

- Storage : Store as a free base or hydrochloride salt at –20°C under inert gas (N₂/Ar) to prevent oxidation.

- Solubility : Ethanol or DMSO solutions (30 mg/mL) are stable for short-term use. Avoid aqueous buffers for long-term storage due to hydrolysis risks .

- Handling : Perform solvent exchanges under nitrogen to avoid degradation. Neat oil forms dissolve poorly in PBS (solubility ~2 mg/mL) .

Advanced Research Questions

Q. What strategies can elucidate the biological activity of this compound?

Answer: While direct biological data for this compound is limited, structural analogs suggest potential CNS activity (e.g., fluorinated cathinones act as monoamine reuptake inhibitors):

- In vitro assays : Screen for receptor binding (e.g., serotonin/dopamine transporters) using radioligand displacement assays.

- Metabolic studies : Use LC-MS to identify metabolites in hepatocyte models.

- Structure-Activity Relationship (SAR) : Modify the fluorophenyl or methyl groups to probe pharmacological selectivity .

Q. How can researchers resolve contradictions in synthetic yields or biological data across studies?

Answer:

- Reproducibility checks : Replicate reactions under identical conditions (e.g., solvent purity, catalyst batch).

- Analytical validation : Cross-validate NMR/HRMS data with independent labs.

- Biological controls : Use reference compounds (e.g., non-fluorinated analogs) to benchmark activity .

- Statistical analysis : Apply multivariate regression to isolate variables (e.g., temperature, humidity) affecting yields.

Q. What reaction mechanisms govern the formation of derivatives like ethyl oxalate salts?

Answer: The esterification of 1-(2-fluorophenyl)-2-methylpropan-2-ol with ethyl chlorooxoacetate proceeds via nucleophilic acyl substitution:

Activation : DMAP deprotonates the alcohol, enhancing nucleophilicity.

Nucleophilic attack : The alkoxide attacks the electrophilic carbonyl carbon of chlorooxoacetate.

Byproduct elimination : HCl is expelled, forming the oxalate ester .

Advanced probes :

- Isotopic labeling : Use ¹⁸O-labeled reagents to track oxygen incorporation.

- Computational modeling : DFT studies predict transition-state energetics.

Q. How does fluorination at the 2-position influence electronic and steric properties?

Answer:

- Electronic effects : The fluorine atom’s electronegativity withdraws electron density via inductive effects, polarizing the phenyl ring and altering reactivity in electrophilic substitutions.

- Steric effects : The 2-fluorine creates steric hindrance, potentially slowing reactions at the ortho position.

- Spectroscopic signatures : ¹⁹F NMR chemical shifts (~–115 ppm) confirm electronic environment .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Answer:

- Purification : Column chromatography is impractical at scale; switch to recrystallization or distillation.

- Safety : Fluorinated intermediates may generate toxic HF byproducts; use corrosion-resistant reactors.

- Yield optimization : Continuous flow reactors improve mixing and heat transfer for esterification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.